molecular formula C14H19N3O B6638271 N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea

N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea

Cat. No. B6638271
M. Wt: 245.32 g/mol
InChI Key: FOENMSZGPDPCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as CP-673451 and is a potent inhibitor of the protein kinase 2 (CK2), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea involves the inhibition of the protein kinase 2 (CK2), which is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in animal models. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea in lab experiments include its potent and selective inhibition of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, the limitations of using this compound include its low solubility in water and some organic solvents, which can make it challenging to prepare solutions for in vitro studies.

Future Directions

There are several future directions for the research on N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea. One potential direction is to investigate its potential applications in the treatment of various inflammatory and neurodegenerative diseases, given its anti-inflammatory and neuroprotective effects. Another direction is to explore its potential as a therapeutic agent for the treatment of various types of cancer, either alone or in combination with other anticancer agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of this compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea involves the reaction of cyclopentyl isocyanate with 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research, where it has shown significant anticancer activity against various types of cancer cells, including breast, prostate, and lung cancer cells.

properties

IUPAC Name

1-cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(16-11-5-1-2-6-11)17-12-8-10-4-3-7-13(10)15-9-12/h8-9,11H,1-7H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOENMSZGPDPCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC3=C(CCC3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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